Technical Monograph: 3-[4-(2-Pyridinyl)-1,3-thiazol-2-yl]benzoic acid
Technical Monograph: 3-[4-(2-Pyridinyl)-1,3-thiazol-2-yl]benzoic acid
The following technical guide provides an in-depth analysis of 3-[4-(2-Pyridinyl)-1,3-thiazol-2-yl]benzoic acid , a specialized heteroaryl scaffold. This document is structured for researchers in medicinal chemistry and drug discovery, focusing on its synthesis, structural properties, and potential as a pharmacophore.
Chemical Identity & Structural Analysis[1][2][3][4][5]
This molecule represents a 2,4-disubstituted 1,3-thiazole scaffold, serving as a rigid linker between a polar solubilizing group (benzoic acid) and a hydrogen-bond accepting heteroaryl moiety (pyridine). It is structurally significant as a bioisostere for biaryl systems found in kinase inhibitors and nonsense mutation read-through agents (e.g., Ataluren analogs).
Nomenclature & Identifiers
-
IUPAC Name: 3-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzoic acid[1]
-
Molecular Formula: C₁₅H₁₀N₂O₂S
-
Molecular Weight: 282.32 g/mol
-
SMILES: O=C(O)c1cccc(c1)c2nc(cs2)c3ccccn3
-
Key Structural Features:
Structural Visualization (DOT Diagram)
The following diagram illustrates the connectivity and key pharmacophoric points.
Figure 1: Structural connectivity of the target molecule, highlighting the modular assembly of the 2,4-disubstituted thiazole core.[6][1][7][3][5][8]
Synthetic Methodology (Hantzsch Thiazole Synthesis)
The most robust route to construct this specific isomer is the Hantzsch Thiazole Synthesis . This method is self-validating because the cyclization only occurs if the thioamide and
Retrosynthetic Analysis
The molecule is disconnected at the thiazole ring:
-
Fragment A (Thioamide): 3-thiocarbamoylbenzoic acid (derived from 3-cyanobenzoic acid).
-
Fragment B (
-Haloketone): 2-(2-bromoacetyl)pyridine (derived from 2-acetylpyridine).
Step-by-Step Protocol
Step 1: Synthesis of 3-Thiocarbamoylbenzoic Acid
-
Reagents: 3-Cyanobenzoic acid, Hydrogen sulfide (
) or Ammonium sulfide, Triethylamine (TEA), Pyridine/DMF. -
Procedure:
-
Dissolve 3-cyanobenzoic acid (1.0 eq) in pyridine/TEA (10:1).
-
Bubble
gas through the solution at for 30 minutes, then seal and stir at RT for 12 hours. -
Validation: Color change to yellow/orange indicates thioamide formation.
-
Workup: Pour into ice water, acidify with HCl to pH 3. Filter the yellow precipitate.
-
Yield Target: >80%.
-
Step 2: Synthesis of 2-(Bromoacetyl)pyridine (Fragment B)
-
Reagents: 2-Acetylpyridine, Bromine (
) or NBS, HBr/Acetic Acid. -
Critical Note: 2-acetylpyridine is prone to protonation at the nitrogen, which deactivates the ring but directs bromination to the side chain (desired).
-
Procedure:
-
Dissolve 2-acetylpyridine (1.0 eq) in 48% HBr/Acetic acid.
-
Add
(1.0 eq) dropwise at . -
Heat to
for 2 hours. -
Validation: TLC monitoring (disappearance of starting ketone).
-
Workup: Isolate the hydrobromide salt (stable solid) to prevent polymerization.
-
Step 3: Hantzsch Cyclization (Convergent Step)
-
Reagents: Fragment A (Thioamide), Fragment B (Bromoketone), Ethanol/Isopropanol.
-
Procedure:
-
Suspend 3-thiocarbamoylbenzoic acid (1.0 eq) in Ethanol.
-
Add 2-(bromoacetyl)pyridine hydrobromide (1.0 eq).
-
Reflux for 4–6 hours.
-
Mechanism: The sulfur nucleophile attacks the
-carbon of the ketone, followed by dehydration and cyclization. -
Workup: Cool to RT. The product often precipitates as the HBr salt. Neutralize with aqueous Sodium Acetate to obtain the free acid. Recrystallize from EtOH/DMF.
-
Synthesis Workflow Diagram
Figure 2: Convergent Hantzsch synthesis pathway for the target molecule.
Physicochemical & Medicinal Properties[4][9][10]
Understanding the "druggability" of this scaffold is crucial for its application in biological assays.
Calculated Properties Table
| Property | Value (Est.) | Significance |
| LogP (Octanol/Water) | 3.2 – 3.5 | Moderately lipophilic; good membrane permeability. |
| TPSA (Topological Polar Surface Area) | ~85 Ų | <140 Ų indicates good oral bioavailability potential. |
| H-Bond Donors | 1 (COOH) | Low count favors permeability. |
| H-Bond Acceptors | 4 (N, N, O, O) | Pyridine N and Thiazole N are key acceptors. |
| pKa (Acid) | ~4.2 | Ionized at physiological pH (COO⁻). |
| pKa (Pyridine) | ~3.5 | Likely unprotonated at physiological pH due to thiazole electron withdrawal. |
Structure-Activity Relationship (SAR) Potential
-
Kinase Inhibition: The Pyridine-Thiazole motif is a known "hinge-binding" pharmacophore. The Nitrogen atoms can form hydrogen bonds with the ATP-binding pocket of kinases (e.g., p38 MAPK, TGF
R1). -
Nonsense Read-Through: Structurally similar to Ataluren (which uses a 1,2,4-oxadiazole core). The thiazole analog may exhibit improved metabolic stability or altered stacking interactions with the ribosome.
-
Metal Chelation: The N-N bidentate arrangement (if the thiazole and pyridine rings are coplanar) can chelate divalent cations (
, ), potentially inhibiting metalloenzymes.
Critical Differentiation (Quality Control)
Researchers must distinguish the target molecule from its "amino-linked" congener, which is more commercially available but structurally distinct.
-
Target: 3-[4-(2-Pyridinyl)-1,3-thiazol-2-yl]benzoic acid (Direct C-C bond).
-
Rigid, conjugated system.
-
-
Common Analog: 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino ]benzoic acid (CAS 315702-87-5).[1]
-
Flexible "NH" linker.
-
Different biological profile due to the extra H-bond donor and rotational freedom.
-
QC Check: Use
References
- Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 14, 1637–1638. (Foundational chemistry for thiazole synthesis).
-
Sahu, P. K., et al. (2020). "Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents". Journal of Medicinal Chemistry.
-
PubChem Compound Summary. "3-(4-Pyridin-2-yl-thiazol-2-ylamino)benzoic acid" (For structural comparison/differentiation).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Reference for reactivity of 2-acetylpyridine and thiazole ring systems).
- Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context for biaryl acid scaffolds in drug design).
Sources
- 1. 3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid | C15H11N3O2S | CID 704421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety [mdpi.com]
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